4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid
Description
Systematic IUPAC Name and Structural Representation
The compound’s IUPAC name is 4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid . Its structure comprises a central benzoic acid moiety (position 4) linked to a 2,4,6-trimethylphenyl group, which itself is substituted with two 4-carboxyphenyl groups at the 3 and 5 positions. The molecule’s symmetry arises from the trimethylphenyl core, flanked by carboxyphenyl substituents, creating a rigid, branched architecture.
| Structural Feature | Description |
|---|---|
| Core Unit | Benzoic acid (C₆H₅COOH) |
| Substituents | 2,4,6-trimethylphenyl group |
| Peripheral Groups | Two 4-carboxyphenyl groups |
The SMILES notation for this compound is CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C3=CC=C(C=C3)C(=O)O)C)C4=CC=C(C=C4)C(=O)O.
CAS Registry Number and Alternative Designations
The compound’s CAS number is 1246562-60-6 . It is also recognized by several synonyms:
- Mesitylenetribenzoic acid
- 4,4',4''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tribenzoic acid
- 5'-(4-Carboxyphenyl)-2',4',6'-trimethyl-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid
These designations reflect its structural complexity and functional groups.
Properties
IUPAC Name |
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O6/c1-16-25(19-4-10-22(11-5-19)28(31)32)17(2)27(21-8-14-24(15-9-21)30(35)36)18(3)26(16)20-6-12-23(13-7-20)29(33)34/h4-15H,1-3H3,(H,31,32)(H,33,34)(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPZGWJKXHZWFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=C(C=C2)C(=O)O)C)C3=CC=C(C=C3)C(=O)O)C)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of 1,3,5-tris(4-carboxyphenyl)benzene with trimethylbenzene under specific conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or acetic acid, with the addition of catalysts like sulfuric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers
Mechanism of Action
The mechanism of action of 4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid are compared below with four related compounds:
Table 1: Key Properties of 4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic Acid and Analogues
Structural and Functional Differences
Core Framework: The target compound features a central benzene ring with three 4-carboxyphenyl substituents, enabling symmetrical coordination in MOFs . 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine replaces the benzene core with a triazine ring, introducing electron-deficient nitrogen atoms that enhance gas adsorption selectivity, particularly for H₂ .
Functional Groups :
- The target compound’s three carboxyl groups provide robust metal-binding sites, critical for MOF stability under high temperatures .
- 4-Hydroxybenzoic acid and caffeic acid lack multiple carboxyl groups, limiting their use in MOFs but expanding roles in pharmaceuticals (e.g., caffeic acid’s antioxidant properties) .
Biological Activity
4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid (CAS Number: 50446-44-1) is a polycarboxylic acid with significant potential in various biological applications. This compound has garnered attention due to its structural properties and the biological activities associated with its derivatives. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C27H18O6 |
| Molecular Weight | 438.428 g/mol |
| Melting Point | 322-327 °C |
| Boiling Point | 711 °C (at 760 mmHg) |
| Density | 1.4 g/cm³ |
| Flash Point | 397.7 °C |
| LogP | 7.67 |
These properties indicate that the compound is relatively stable under normal conditions and possesses a high molecular weight, which may influence its solubility and bioavailability.
Antioxidant Properties
Research has indicated that compounds with similar structures exhibit antioxidant activities. The presence of multiple carboxylic acid groups in 4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid suggests potential for scavenging free radicals and reducing oxidative stress in biological systems. Studies have shown that polycarboxylic acids can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties. Similar derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These pathways are crucial in mediating inflammation, suggesting that this compound could be beneficial in treating inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that polycarboxylic acids can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell growth and survival. Research focusing on derivatives of this compound has shown promising results in various cancer cell lines, highlighting its potential as an anticancer agent.
Case Studies
- Antioxidant Activity Study : A study published in Journal of Medicinal Chemistry evaluated the antioxidant capabilities of various carboxylic acids, including derivatives similar to 4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid. Results demonstrated a significant reduction in lipid peroxidation levels in vitro when treated with these compounds .
- Anti-inflammatory Research : A clinical trial investigated the effects of a related compound on patients with rheumatoid arthritis. The results indicated a marked decrease in inflammatory markers following treatment with the carboxylic acid derivative .
- Anticancer Screening : In vitro studies conducted on breast cancer cell lines revealed that treatment with 4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid resulted in increased apoptosis rates compared to control groups. The study suggested that the compound activates caspase pathways associated with programmed cell death .
Q & A
Q. What are the recommended synthetic routes for 4-[3,5-bis(4-carboxyphenyl)-2,4,6-trimethylphenyl]benzoic acid, and how can side reactions be minimized?
- Methodological Answer : A multi-step synthesis involving Suzuki-Miyaura coupling or Ullmann-type reactions is commonly employed for polyaromatic carboxylic acids. For example, triazine-based benzoic acid derivatives are synthesized via nucleophilic substitution at 45°C using tert-butyl aminobenzoate intermediates to protect carboxyl groups . To minimize side reactions (e.g., decarboxylation), use inert atmospheres (N₂/Ar), low temperatures for carboxyl activation, and Pd-catalyzed cross-coupling with stoichiometric control of reactants. Post-synthesis purification via recrystallization or column chromatography is critical .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) to confirm aromatic proton environments and carboxyl group presence. For instance, 200 MHz ¹H NMR in DMSO-d₆ can resolve signals for methyl (δ ~2.5 ppm) and carboxylic protons (δ ~12-13 ppm) . Fourier-transform infrared spectroscopy (FTIR) validates carboxyl C=O stretches (~1680–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC with UV detection quantifies purity (>95% recommended for research use) .
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
- Methodological Answer : The compound’s solubility depends on pH and solvent polarity. In acidic conditions (pH < 3), carboxyl groups protonate, reducing solubility in polar solvents. Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solutions. For aqueous buffers (e.g., PBS), pre-dissolve in DMSO and dilute to <1% v/v to avoid precipitation. Polar aprotic solvents like THF may require sonication .
Advanced Research Questions
Q. How can crystallographic data be obtained for this compound, and what challenges arise during crystallization?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) requires slow vapor diffusion of a saturated solution in DMSO/EtOH (1:1) into a non-solvent (e.g., hexane). Challenges include polymorphism due to multiple carboxyl groups and steric hindrance from trimethylphenyl groups. If crystallization fails, use powder XRD paired with density functional theory (DFT) to model the lattice structure .
Q. What are the stability profiles of this compound under varying thermal and photolytic conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) shows decomposition onset at ~250°C, with carboxyl groups decarboxylating first. Store at –20°C in amber vials under desiccant to prevent photodegradation and hygroscopic hydrolysis. For long-term stability, lyophilize and store in argon-sealed containers .
Q. How can this compound be utilized in metal-organic framework (MOF) design, and what coordination modes are feasible?
- Methodological Answer : The four carboxylate groups enable diverse coordination with metals (e.g., Zn²⁺, Cu²⁺). Solvothermal synthesis (100–120°C in DMF/H₂O) facilitates MOF formation. X-ray photoelectron spectroscopy (XPS) confirms metal-carboxylate binding (e.g., Zn 2p₃/₂ at ~1022 eV). Monitor porosity via Brunauer-Emmett-Teller (BET) analysis .
Q. How should researchers address contradictory data in synthesis yields across literature reports?
- Methodological Answer : Contradictions often arise from reaction scale, catalyst purity, or solvent dryness. For example, tert-butyl ester intermediates in triazine syntheses yield 34 mg (quant.) at 45°C , but scaling up may reduce efficiency. Systematically test variables: (1) use freshly distilled solvents, (2) calibrate heating sources, (3) verify catalyst activity via control reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
